Tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound is of interest due to its unique structure, which includes a fluorinated cyclobutyl ring and an aminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process generally includes the following steps:
Formation of the Boc-protected amine: The amine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amine.
Fluorination: The cyclobutyl ring is fluorinated using a fluorinating agent such as Selectfluor.
Coupling Reaction: The Boc-protected amine is then coupled with the fluorinated cyclobutyl ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a protecting group for amines in multi-step synthesis .
Biology:
- Potential use in the development of fluorinated pharmaceuticals due to the presence of the fluorine atom, which can enhance biological activity and metabolic stability .
Medicine:
- Investigated for its potential use in drug design and development, particularly in the synthesis of enzyme inhibitors and receptor modulators .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate involves its interaction with biological targets through its functional groups. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance binding affinity to target proteins by forming strong hydrogen bonds and van der Waals interactions .
Comparison with Similar Compounds
- Tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
- Tert-butyl N-[3-(aminomethyl)benzyl]carbamate
- Tert-butyl carbamate
Comparison:
- Tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs .
- The fluorinated cyclobutyl ring provides additional steric hindrance and electronic effects, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-4-10(11,5-7)6-12/h7H,4-6,12H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHJGAOMQISJSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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